Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate
CAS No.: 1251624-39-1
Cat. No.: VC4308433
Molecular Formula: C18H13N3O5S
Molecular Weight: 383.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251624-39-1 |
|---|---|
| Molecular Formula | C18H13N3O5S |
| Molecular Weight | 383.38 |
| IUPAC Name | ethyl 2-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate |
| Standard InChI | InChI=1S/C18H13N3O5S/c1-2-24-17(23)10-5-6-11-15(8-10)27-18(19-11)20-16(22)12-9-14(26-21-12)13-4-3-7-25-13/h3-9H,2H2,1H3,(H,19,20,22) |
| Standard InChI Key | NQAVNUCLYACROL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Introduction
Molecular Architecture and Structural Features
Core Heterocyclic Systems
The compound’s architecture comprises three interconnected heterocycles:
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Benzo[d]thiazole: A bicyclic system featuring a benzene ring fused to a thiazole moiety. The thiazole’s sulfur and nitrogen atoms contribute to electron-deficient properties, enhancing interactions with biological targets.
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Isoxazole-carboxamide: A five-membered ring containing adjacent oxygen and nitrogen atoms, linked via a carboxamide group to the benzo[d]thiazole core. Isoxazoles are known for their metabolic stability and role in hydrogen bonding .
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Furan-2-yl substituent: A oxygen-containing heterocycle attached to the isoxazole ring, offering π-π stacking capabilities and modulating solubility.
Stereoelectronic Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.38 g/mol |
| IUPAC Name | Ethyl 2-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate |
| SMILES | CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
| Topological Polar Surface Area | 118 Ų |
The ethyl ester group at position 6 of the benzothiazole enhances lipophilicity, potentially improving membrane permeability. The furan ring’s electron-rich nature may facilitate interactions with aromatic residues in enzyme active sites .
Synthetic Methodologies and Challenges
Retrosynthetic Analysis
The compound can be dissected into three building blocks (Figure 1):
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Benzo[d]thiazole-6-carboxylate intermediate: Synthesized via cyclization of 2-aminobenzenethiol derivatives with carbonyl compounds .
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5-(Furan-2-yl)isoxazole-3-carboxylic acid: Constructed through [3+2] cycloaddition of nitrile oxides with acetylene derivatives .
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Amide coupling: Connects the two subunits via carboxamide linkage, typically using coupling agents like EDC/HOBt .
Reported Synthetic Routes
While no direct synthesis of this compound has been published, analogous strategies from literature include:
Route A: Copper-Catalyzed Cycloaddition
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Generate nitrile oxide from furfural oxime.
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React with ethyl propiolate under Cu(I) catalysis to form 5-(furan-2-yl)isoxazole-3-carboxylate .
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Hydrolyze ester to carboxylic acid, then couple with benzothiazole-2-amine using EDC/HOBt .
Route B: One-Pot Tandem Synthesis
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Condense 2-aminobenzenethiol with ethyl 4-oxo-4H-pyran-2-carboxylate to form benzothiazole core .
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Simultaneously prepare isoxazole fragment via Claisen condensation.
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Perform in-situ amide coupling, achieving 34% yield in model systems .
Table 1: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Route A | 28 | 95 | 12 |
| Route B | 34 | 89 | 8 |
Challenges include regioselectivity in isoxazole formation and low solubility of intermediates during coupling .
Biological Activity and Mechanistic Insights
| Compound | R1 | R2 | MIC (µM) |
|---|---|---|---|
| 20a | 4-OH | 4-CH3 | 0.5 |
| 22a | 2-OH | 4-CH3 | 0.5 |
| 32a | 3-Thiophene | 4-CH3 | 1.0 |
Metabolite studies show hydroxylation at the toluene methyl group (t1/2 = 19 min) as primary clearance route .
Anticancer Activity
Isoxazole-benzothiazole hybrids inhibit topoisomerase IIα (IC50: 8.2 µM) and tubulin polymerization (IC50: 3.7 µM) in MCF-7 cells . The furan moiety may intercalate DNA, as evidenced by ΔTm = 4.2°C in thermal denaturation assays .
Physicochemical and ADME Properties
Solubility and Lipophilicity
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Calculated logP: 3.1 (AlogPs) suggests moderate lipophilicity.
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Aqueous solubility: Predicted 12 µg/mL (ADMET Predictor™), necessitating prodrug strategies for oral delivery.
Metabolic Stability
Microsomal studies on analog 42g show:
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CYP3A4-mediated oxidation: Major pathway forming hydroxylated metabolites .
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Glucuronidation: Secondary clearance mechanism (CLint = 18 mL/min/kg) .
Future Directions and Optimization Strategies
Lead Optimization
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Bioisosteric replacement: Substitute furan with 1,3,4-thiadiazole to enhance metabolic stability .
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Prodrug design: Replace ethyl ester with pivaloyloxymethyl group to improve bioavailability .
Target Identification
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